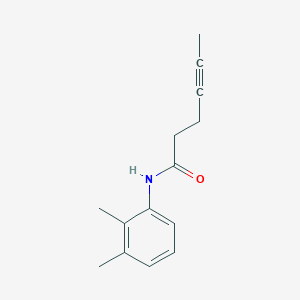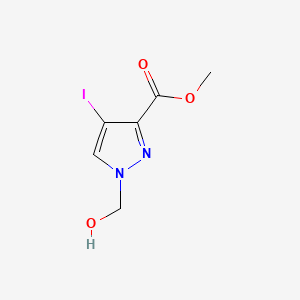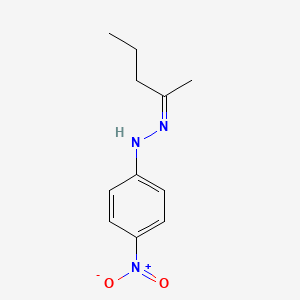![molecular formula C30H23NO4 B10901147 (4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of benzyl, phenyl, and oxazole groups, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
科学的研究の応用
4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 4-{(Z)-1-[3,4-DIMETHOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
- 4-{(Z)-1-[3,4-DIHYDROXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
- 4-{(Z)-1-[3,4-DIMETHYL)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE
Uniqueness
4-{(Z)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE stands out due to its bis(benzyloxy) substitution, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in drug design or material science.
特性
分子式 |
C30H23NO4 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(4Z)-4-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C30H23NO4/c32-30-26(31-29(35-30)25-14-8-3-9-15-25)18-24-16-17-27(33-20-22-10-4-1-5-11-22)28(19-24)34-21-23-12-6-2-7-13-23/h1-19H,20-21H2/b26-18- |
InChIキー |
NIEPOSGFJWLXAW-ITYLOYPMSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901064.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)

![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B10901134.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
